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Introduction

Enalapril maleate (EM) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the
treatment of hypertension and heart failure. As a prodrug, it undergoes hepatic biotransformation to its
active metabolite, enalaprilat. The quality control and stability assessment of EM-containing
pharmaceuticals require robust analytical methods that can separate and accurately quantify the active
pharmaceutical ingredient (API) from its impurities and degradation products. Analytical method validation
demonstrates that a particular methodology is suitable for its intended purpose and provides scientific
evidence of the method's reliability, accuracy, and reproducibility. This document presents comprehensive
application notes and detailed protocols for the validation of analytical methods for EM in various
pharmaceutical formulations, incorporating green chemistry principles and quality by design (QbD)

approaches to enhance sustainability, efficiency, and regulatory compliance.

The complex degradation behavior of EM necessitates thorough method validation to ensure stability-
indicating capability. Enalapril maleate is susceptible to various degradation pathways, including
hydrolysis, oxidation, and intramolecular cyclization, forming multiple degradation products such as
enalaprilat (the active metabolite) and diketopiperazine (DKP) derivatives. The International Conference

on Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2) provide the framework for validation parameters
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and stability testing requirements, respectively. This document consolidates and expands upon recent
research advances in EM analysis, including green HPLC method development, experimental design for
robustness testing, and impurity profiling, providing researchers with validated protocols for implementation

in quality control laboratories.

Method Principles and Overview

Green HPLC-UV Method Principles

The fundamental principle of the green HPLC-UV method for EM analysis involves replacing traditional
solvents with more environmentally friendly alternatives while maintaining or improving analytical
performance. The official pharmacopoeial methods typically use acetonitrile in the mobile phase, which has
significant environmental and safety concerns. The green method development approach systematically
replaces acetonitrile with ethanol as a greener alternative, reduces column dimensions, and optimizes
chromatographic conditions to decrease analysis time and solvent consumption without compromising

separation efficiency.

¢ Column optimization: Transition from conventional C8 columns (250 x 4.6 mm; 5 pm) to shorter
C18 columns (100 x 4.6 mm; 3.5 pm) with reduced particle size, maintaining separation efficiency
while significantly shortening analysis time through faster flow dynamics and improved mass

transfer.

¢ Mobile phase modification: Replacement of acetonitrile with ethanol in phosphate buffer (pH 2.2) at
a ratio of 30:70 v/v, leveraging ethanol's lower environmental impact, reduced toxicity, and

biodegradability while maintaining appropriate chromatographic separation.

e Green assessment tools: Implementation of standardized metrics including NEMI (National
Environmental Methods Index), GAPI (Green Analytical Procedure Index), Analytical Eco-
Scale, and AGREE (Analytical GREEnness) to quantitatively evaluate and compare the
environmental friendliness of analytical methods, with the optimized method achieving scores of 84

(vs. 89) on Eco-Scale and 0.78 (vs. 0.57) on AGREE compared to the official method [1].
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Experimental Design for Robustness

The application of experimental design (Design of Experiments, DoE) represents a fundamental shift from
traditional one-factor-at-a-time (OFAT) method development to a systematic multivariate approach that
evaluates factor interactions and builds robust method operable design spaces. For EM analysis, a Box-
Behnken design is typically employed to investigate the simultaneous effects of critical method parameters
on chromatographic performance, establishing mathematical models that describe the relationship between

factors and responses.

¢ Critical process parameters: Key factors investigated include flow rate (1-1.4 mL/min), column
temperature (25-35°C), organic modifier ratio (5-15%), and mobile phase pH (2.8-3.2), which are

varied at three levels to map the method response surface.

¢ Quality responses: Measurable chromatographic outputs including resolution between critical pairs,
retention time, peak asymmetry, theoretical plates, and peak area are monitored to evaluate

method performance across the design space.

e Multivariate regression: Application of response surface methodology (RSM) to develop
mathematical models that predict method behavior and identify optimal factor settings that meet all
chromatographic criteria while providing maximum robustness to small variations in method

parameters [2].

Validation Parameters and Acceptance Criteria

System Suitability and Forced Degradation

Table 1: System Suitability Parameters for Validated HPLC Methods for Enalapril Maleate
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. Fixed-Dose
Green HPLC- User-Friendly o Acceptance
Parameter Combination L
UV Method [1] Method [3] Criteria
Method [2]
Theoretical >2000 >2000 >2000 NLT 2000
plates
Tailing factor <2.0 <2.0 <2.0 NMT 2.0

Resolution >2.0 between >3.5 between all  >2.0 between EM NLT 1.5 between

all peaks known impurities  and amlodipine critical pairs
Repeatability <2.0% <2.0% <2.0% NMT 2.0%
(%RSD)
Retention time ~5.2 (enalapril) Specific to 3.8 (enalapril), 7.9 Consistent retention
(min) method (amlodipine) times (RSD <1%)

The system suitability tests verify that the chromatographic system is operating correctly and providing
adequate resolution, efficiency, and reproducibility. These parameters are assessed before sample analysis to
ensure method reliability. The forced degradation studies provide critical information about the stability-
indicating properties of the method and the intrinsic stability of the drug substance. EM undergoes

significant degradation under various stress conditions, with the formation of specific degradation products:

e Acidic degradation: Extensive degradation occurs in 0.1N HCI at 80°C, primarily forming
diketopiperazine (DKP) derivative through intramolecular cyclization, with minor formation of

enalaprilat and other unknown degradation products [4].

o Alkaline degradation: Significant degradation in 0.IN NaOH at 80°C, primarily producing

enalaprilat through ester hydrolysis, along with other minor degradation products.

e Oxidative degradation: Moderate degradation with hydrogen peroxide (3-30%) at room temperature,
forming multiple oxidation products, while more extensive degradation occurs with magnesium

monoperoxyphthalate (MMPP) as an oxidizing agent, producing several new impurities [5].

e Photolytic degradation: Degradation occurs in 0.1N HCI, water, and 0.1N NaOH at 40°C when

exposed to light, with the formation of various photodegradation products.
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e Thermal degradation: Solid-state degradation at elevated temperatures (50-80°C) and under high

humidity conditions (40°C/75% RH), primarily forming DKP and other minor degradation products.

Table 2: Forced Degradation Behavior of Enalapril Maleate Under Various Stress Conditions

. Degradation . . Identification

Stress Condition Major Degradation Products .
Extent Technique

Acidic (0.1N HClI, Extensive Diketopiperazine (DKP), enalaprilat, LC-MS, LC-UV
80°C) unknown products
Alkaline (0.1N Significant Enalaprilat, minor products LC-MS, LC-UV
NaOH, 80°C)
Oxidative (H202, Moderate Multiple oxidation products LC-UV
RT)
Oxidative (MMPP, Extensive Several new impurities UPLC-MS/MS
RT)
Photolytic (40°C) Variable Photodegradation products LC-UV
Thermal (50-80°C) Moderate DKP, minor products LC-UV

Validation Parameters Summary

Table 3: Summary of Validation Parameters for Enalapril Maleate HPL.C Methods

s . Fixed-Dose
Validation Green HPLC-UV User-Friendly o Acceptance
Combination L
Parameter Method [1] Method [3] Criteria
Method [2]
Linearity 140-260 pg/mL Specific to 1.6-48 yg/mL Correlation
range (EM) method coefficient (r?)

>0.999
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Validation
Parameter

Accuracy (%
recovery)

Precision
(%RSD)

LOD (ug/mL)

LOQ (ug/mL)

Specificity

Robustness

Green HPLC-UV
Method [1]

98-102%

<2%

Not specified

Not specified

Resolves all
known impurities
and degradation
products

Changes in flow
rate, temperature,
mobile phase ratio

User-Friendly
Method [3]

98-102%

<2%

Specific to
method

Specific to
method

Resolves all
known impurities
with resolution
>3.5

Changes in
column type, flow
rate, temperature,
pH

Fixed-Dose
Combination
Method [2]

98-102%

<2%

Specific to method

Specific to method

Resolves EM from
amlodipine and
degradation
products

Changes in flow
rate, temperature,
methanol ratio, pH

Acceptance
Criteria

98-102%

NMT 2%

Appropriate for
impurity levels

Appropriate for
impurity levels

No interference
from placebo,
impurities, or
degradation
products

Method remains
unaffected by small
deliberate variations

The validation parameters established for EM analytical methods comply with ICH guidelines and
demonstrate that the methods are suitable for their intended purposes, including quality control testing,
stability studies, and impurity profiling. The linearity is established over the specified range with correlation
coefficients (r?) typically exceeding 0.999, indicating a strong proportional relationship between
concentration and detector response. Accuracy is demonstrated through recovery studies at multiple
concentration levels (typically 80%, 100%, and 120% of target concentration), with recoveries between 98-
102% confirming method trueness. The precision is evaluated at repeatability (intra-day) and intermediate
precision (inter-day, inter-analyst, inter-instrument) levels, with relative standard deviation (RSD) values not

exceeding 2.0%.
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The specificity of the methods is confirmed through resolution of all known impurities and degradation
products from the main EM peak and from each other, with resolution factors typically greater than 1.5
(preferably >2.0) for critical pairs. Robustness is demonstrated by introducing small, deliberate variations in
method parameters (flow rate, temperature, mobile phase composition, pH) and confirming that the method
remains unaffected, with all system suitability criteria met under varied conditions. The sensitivity of the
methods is established through determination of limit of detection (LOD) and limit of quantification (LOQ)
for EM and its impurities, typically with LOQ values sufficient to detect impurities at the reporting threshold
(usually 0.05-0.1%).

Detailed Experimental Protocols

Reagent and Standard Preparation

Materials: Enalapril maleate reference standard (purity >99%), enalaprilat impurity, diketopiperazine
(DKP) impurity, methanol (HPLC grade), ethanol (HPLC grade), acetonitrile (HPLC grade), phosphoric acid
(HPLC grade), potassium dihydrogen phosphate (analytical grade), formic acid (HPLC grade), perchloric
acid (70%, HPLC grade), purified water (HPLC grade).

Mobile Phase Preparation:

e Phosphate buffer (pH 2.2): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water,
adjust pH to 2.2 with dilute phosphoric acid, and filter through a 0.45 pm membrane filter.

¢ Green mobile phase: Mix phosphate buffer (pH 2.2) and ethanol in the ratio 70:30 v/v. Degas by

sonication for 10 minutes before use [1].

o Alternative mobile phase: For fixed-dose combinations with amlodipine, prepare a mixture of
methanol and phosphate buffer (pH 2.95) in the ratio 10:90 v/v. Adjust pH with dilute phosphoric acid

or sodium hydroxide as needed [2].

e Chaotropic mobile phase: For improved peak symmetry, prepare a mixture of methanol and diluted

perchloric acid (0.07% v/v) in the ratio 55:45 v/v [6].

Standard Solution Preparation:

© 2026 Smolecule. All rights reserved. 7/15 Tech Support


https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2025/ay/d5ay01199j
https://pubmed.ncbi.nlm.nih.gov/34157820/
https://www.sciencedirect.com/org/science/article/pii/S0428029620000049
https://www.smolecule.com/products/s007505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Stock standard solution (1 mg/mL): Accurately weigh about 25 mg of EM reference standard into a
25 mL volumetric flask. Dissolve and dilute to volume with diluent (typically mobile phase or

water:acetonitrile 50:50).

e Working standard solutions: Prepare appropriate dilutions from the stock solution to cover the

required concentration range (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

e System suitability solution: Prepare a solution containing EM and known impurities (enalaprilat,

DKP) at appropriate levels to demonstrate resolution and system performance.

Sample Preparation:

e Tablet powder: Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder
equivalent to about 10 mg of EM into a suitable volumetric flask (typically 100 mL). Add about 70 mL
of diluent, sonicate for 15-30 minutes with intermittent shaking, dilute to volume with diluent, and mix
well. Filter through a 0.45 ym membrane filter, discarding the first few mL of the filtrate.

Chromatographic Conditions and System Suitability

Equipment: HPLC system with UV or PDA detector, capable of gradient elution and column heating; data

acquisition and processing software.
Chromatographic Conditions:

¢ Column: C18 column (100 % 4.6 mm; 3.5 pm) for green method [1] or C18 column (250 x 4.6 mm; 5

pm) for conventional methods [2]
¢ Column temperature: 25-30°C (green method) or 25-55°C (conventional methods)
e Mobile phase: As described in Section 4.1, with isocratic or gradient elution as required
¢ Flow rate: 1.0-1.2 mL/min (optimized for specific method)
¢ Injection volume: 5-20 pL (typically 10 pL)

e Detection wavelength: 210-215 nm for maximum sensitivity [2] [6] or 272 nm for specific

applications [7]
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¢ Run time: 5-20 minutes depending on method

System Suitability Test Procedure:
e Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved.
* Inject the system suitability solution and record the chromatogram.

¢ Calculate the following parameters from the chromatogram:

o Theoretical plates (N) for EM peak: Should be not less than 2000

o Tailing factor (T) for EM peak: Should be not more than 2.0

o Resolution (Rs) between EM and closest eluting impurity: Should be not less than 1.5
(preferably >2.0)

o Relative standard deviation (RSD) of peak areas for replicate injections: Should be not more
than 2.0%

e If system suitability requirements are not met, troubleshoot and repeat until criteria are met before

proceeding with sample analysis.

The following workflow diagram illustrates the complete analytical procedure for enalapril maleate method

validation:

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating properties of the method and

understand the degradation pathways of EM.

Acidic Degradation:

Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.

Add 10 mL of 0.1N HCI, reflux at 80°C for 1-8 hours.

Cool to room temperature, neutralize with 0.1N NaOH, and dilute to volume with mobile phase.
Analyze immediately by HPLC.

Alkaline Degradation:

e Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.
e Add 10 mL of 0.1N NaOH, reflux at 80°C for 1-8 hours.

© 2026 Smolecule. All rights reserved. 9/15 Tech Support


https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Cool to room temperature, neutralize with 0.1N HCI, and dilute to volume with mobile phase.
e Analyze immediately by HPLC.

Oxidative Degradation:

e Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.

e Add 10 mL of 3% hydrogen peroxide, keep at room temperature for 1-24 hours.

¢ Dilute to volume with mobile phase and analyze by HPLC.

e For stronger oxidation, use 0.1% magnesium monoperoxyphthalate (MMPP) for 1-6 hours [5].

Photolytic Degradation:

e Spread solid EM evenly in a petri dish and expose to UV light (200-400 nm) and visible light in a
photostability chamber.

e Expose for 1-10 days to achieve approximately 5-20% degradation.

e Prepare samples at appropriate concentration and analyze by HPLC.

e For solution photostability, expose EM solutions in 0.1N HCI, water, and 0.1N NaOH to light at 40°C

[4].

Thermal Degradation:

Spread solid EM evenly in a petri dish and expose to dry heat at 50-80°C in an oven.
Expose for 1-4 weeks to achieve approximately 5-20% degradation.

Prepare samples at appropriate concentration and analyze by HPLC.

For humidity studies, expose to 40°C/75% RH for 1-4 weeks.

Applications and Case Studies

Fixed-Dose Combination Products

The analysis of EM in fixed-dose combinations presents unique challenges due to the differing
physicochemical properties of the combined drugs and potential interactions. Successful method
development has been demonstrated for combinations with amlodipine besylate [2], bisoprolol fumarate
[6], and diltiazem HCI [7]. The experimental design approach for the EM-amlodipine combination

represents a model application of QbD principles in analytical method development.
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For the EM-amlodipine combination, a Box-Behnken design was employed with four factors (flow rate,
column temperature, methanol ratio, and mobile phase pH) at three levels each. Through response surface
methodology, the optimal conditions were determined as column temperature of 25°C, 10% methanol as the
mobile phase, pH of 2.95, and flow rate of 1.205 mL/min. The method achieved excellent separation with
retention times of 3.8 min for EM and 7.9 min for amlodipine, with a total run time of less than 10 minutes.
The method was comprehensively validated and applied successfully to dissolution studies, where both

APIs demonstrated more than 85% release within 10 minutes [2].

The EM-bisoprolol combination method utilized a chaotropic mobile phase containing perchloric acid,
which significantly improved peak symmetry due to the chaotropic characteristics of perchlorate anions
interacting with nitrogen atoms in the analyte structures. The method achieved rapid separation with
retention times of 4.7 min for bisoprolol and 5.2 min for EM, making it suitable for high-throughput
quality control applications. The method demonstrated excellent linearity in the range of 20-200 pg/mL for

both drugs, with high accuracy and precision [6].

Impurity Profiling and Degradation Pathway Mapping

The comprehensive impurity profiling of EM has revealed multiple degradation pathways and
identification of previously unknown impurities. Through advanced analytical techniques including LC-MS
and UPLC-MS/MS, researchers have characterized both known and novel degradation products, enabling a

more complete understanding of EM stability.

The primary degradation pathways include:

e Hydrolysis: Enalapril contains ester functional groups that undergo hydrolysis under acidic and
alkaline conditions to form enalaprilat (the active diacid metabolite).

¢ Intramolecular cyclization: Under acidic conditions and elevated temperatures, EM undergoes
cyclization to form diketopiperazine (DKP) derivative through nucleophilic attack of the secondary
amine on the ester carbonyl group.

e Oxidation: Multiple oxidation products are formed when EM is exposed to oxidizing agents, with the
specific impurities dependent on the oxidant used.

The identification of new oxidation impurities in the presence of magnesium monoperoxyphthalate
(MMPP) expanded the understanding of EM degradation behavior. Using UPLC-MS/MS with an Orbitrap

mass spectrometer, researchers identified previously unknown impurities formed under forced oxidation
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conditions. This knowledge enables better formulation strategies and excipient selection to minimize these

degradation pathways during product development [5].

The following diagram illustrates the major degradation pathways of enalapril maleate identified through

forced degradation studies:

Enalapril Maleate Major Degradation Pathways

Enalapril Maleate
(API)

Ester hydrolysis ~~ Major pathway xtensive degradation oderate degradation

______________________________________________________________________

Alkaline Conditions Acidic Conditions Al f th Magnesium Monoperoxyphthalate Hydrogen Peroxide
(0.1N NaOH, 80°C) (0.1N HCI, 80°C) ernative pathway (MMPP, RT) (3%, RT)

New impurities
identified by LC-MS

New Oxidation
Impurities

ajor product Cyclization Multiple products

Enalaprilat
(Impurity C)

Diketopiperazine
(DKP, Impurity D)

Multiple Oxidation
Products

S S |

I

i
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(pH <5) :

1

F—————————
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Green Method Assessment and Sustainability

The greenness assessment of analytical methods has become increasingly important in pharmaceutical
analysis. The optimized green HPLC-UV method for EM demonstrates significant improvements in

environmental sustainability compared to conventional methods, as quantified by multiple assessment tools

[1].

e Solvent reduction: The green method reduces organic solvent consumption by 17.1 mL per run

compared to the official pharmacopoeial method, representing both environmental and economic
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benefits (saving approximately US$ 0.40 per analysis).

o Time efficiency: The chromatographic run time is shortened by approximately 8 minutes per analysis,

enabling higher throughput in quality control laboratories and reducing energy consumption.

e Hazard reduction: Replacement of acetonitrile with ethanol eliminates the use of a highly hazardous

solvent, reducing environmental impact and improving workplace safety.

¢ Green metrics: The method achieved significantly better scores in the NEMI, GAPI, Eco-Scale (84
vs. 89), and AGREE (0.57 vs. 0.78) assessment tools compared to the official method, confirming its

improved environmental profile [1].

The BAGI (Blue Applicability Grade Index) and RAPI (Red-Green-Blue Analysis) scores of 80.0 and
67.5, respectively, further demonstrate the method's practical applicability and sustainability. These
comprehensive green assessments provide a quantitative basis for selecting environmentally preferable
analytical methods while maintaining compliance with regulatory requirements and analytical performance

standards.

Conclusion

The validated analytical methods for enalapril maleate presented in this document provide reliable,
accurate, and precise tools for quality control, stability testing, and impurity profiling. The incorporation of
green chemistry principles and quality by design approaches enhances the sustainability and robustness of
these methods, aligning with current trends in pharmaceutical analysis. The detailed protocols and case
studies facilitate implementation in various laboratory settings, supporting the ongoing efforts to ensure the

quality, safety, and efficacy of enalapril maleate-containing pharmaceutical products.

The forced degradation studies and impurity profiling provide comprehensive understanding of EM
stability behavior and degradation pathways, enabling the development of stable formulations and
appropriate storage conditions. The application of experimental design for method optimization represents a
systematic, science-based approach that ensures method robustness and identifies critical method
parameters. As regulatory requirements continue to evolve and emphasis on sustainability grows, these
validated methods offer practical solutions for pharmaceutical analysts while meeting current and future

expectations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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